molecular formula C7H8N2O B6167146 2H,3H-furo[2,3-b]pyridin-4-amine CAS No. 1823929-25-4

2H,3H-furo[2,3-b]pyridin-4-amine

Cat. No.: B6167146
CAS No.: 1823929-25-4
M. Wt: 136.2
InChI Key:
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Description

2H,3H-furo[2,3-b]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H8N2O. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the furo[2,3-b]pyridine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2H,3H-furo[2,3-b]pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H-furo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, disrupting key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting its potential in anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H-furo[2,3-b]pyridin-4-amine is unique due to its specific fused ring system and the position of the amine group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1823929-25-4

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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